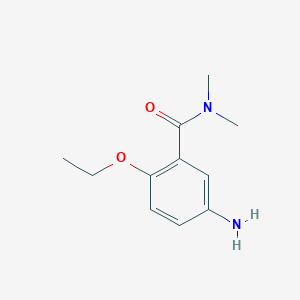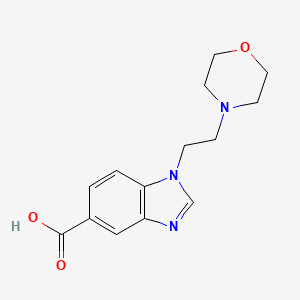![molecular formula C12H18N2O3 B1462508 1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]piperidine-4-carboxylic acid CAS No. 1155011-04-3](/img/structure/B1462508.png)
1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]piperidine-4-carboxylic acid
概要
説明
1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]piperidine-4-carboxylic acid is a synthetic organic compound that belongs to the class of piperidine carboxylic acids It features a piperidine ring substituted with a carboxylic acid group and a 3,5-dimethyl-1,2-oxazole moiety
準備方法
The synthesis of 1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]piperidine-4-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the oxazole ring: This can be achieved by cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the oxazole moiety to the piperidine ring: This step often involves nucleophilic substitution reactions where the oxazole derivative reacts with a piperidine precursor.
Introduction of the carboxylic acid group: This can be done through carboxylation reactions or by using carboxyl-containing starting materials.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.
化学反応の分析
1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]piperidine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific substituents on the molecule.
Condensation: The carboxylic acid group can react with amines or alcohols to form amides or esters, respectively.
Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and solvents like methanol or dichloromethane. Major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]piperidine-4-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, including heterocyclic compounds and natural product analogs.
Biological Studies: Researchers use this compound to study its effects on biological systems, including its potential as an enzyme inhibitor or receptor modulator.
Industrial Applications: It is used in the development of new materials and chemical processes, leveraging its unique chemical properties.
作用機序
The mechanism of action of 1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]piperidine-4-carboxylic acid involves its interaction with specific molecular targets. The oxazole moiety can interact with enzymes or receptors, potentially inhibiting their activity or modulating their function. The piperidine ring may enhance the compound’s binding affinity and specificity. Pathways involved in its mechanism of action include enzyme inhibition, receptor modulation, and signal transduction pathways.
類似化合物との比較
1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]piperidine-4-carboxylic acid can be compared with similar compounds such as:
1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]piperidine-3-carboxylic acid: This compound differs in the position of the carboxylic acid group, which can affect its chemical reactivity and biological activity.
1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]piperidine-4-sulfonic acid: The presence of a sulfonic acid group instead of a carboxylic acid group can significantly alter the compound’s solubility and interaction with biological targets.
1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]piperidine-4-amine: The amine group can introduce different chemical reactivity and potential biological activities compared to the carboxylic acid group.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
特性
IUPAC Name |
1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]piperidine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O3/c1-8-11(9(2)17-13-8)7-14-5-3-10(4-6-14)12(15)16/h10H,3-7H2,1-2H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYFFWWIYLZMHRB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CN2CCC(CC2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[Bis(prop-2-en-1-yl)amino]benzoic acid](/img/structure/B1462428.png)

methanone](/img/structure/B1462431.png)

![3-[(2-Ethylbutyl)amino]propanenitrile](/img/structure/B1462434.png)
![3-{[(4-Fluoro-2-methylphenyl)amino]methyl}benzonitrile](/img/structure/B1462436.png)


![N-[2-(3-methoxyphenyl)ethyl]cyclohexanamine](/img/structure/B1462442.png)




